

Ac-YVAD-AOM's specificity for caspase-1 versus other caspases.

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Technical Guide: Specificity of Ac-YVAD-AOM for Caspase-1

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity of **Ac-YVAD-AOM**, a widely used inhibitor, for caspase-1 in comparison to other members of the caspase family. It includes quantitative data on its inhibitory potency, detailed experimental protocols for assessing specificity, and visualizations of the relevant biological pathways and experimental workflows.

Introduction and Mechanism of Action

Ac-YVAD-AOM (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N'-[(1S)-1-(acetyloxymethyl)-3-chloro-2-oxopropyl]-L-aspartamide) is a cell-permeable, irreversible inhibitor of caspase-1. Its design is based on the preferred substrate recognition sequence for caspase-1, Tyr-Val-Ala-Asp (YVAD). The inhibitor functions as a peptide acyloxymethyl ketone (AOM). The tetrapeptide sequence directs the molecule to the active site of caspase-1. Upon binding, the AOM group forms an irreversible covalent bond with the catalytic cysteine residue within the enzyme's active site, thereby permanently inactivating it. Its cell permeability, conferred by the AOM group, makes it a valuable tool for studying caspase-1 function in both cell-free systems and live cells.

Quantitative Specificity Profile



The efficacy and utility of a protease inhibitor are defined by its specificity. **Ac-YVAD-AOM** and its analogs, such as Ac-YVAD-cmk, demonstrate high potency and selectivity for caspase-1 over other caspases. The inhibitor's design, mimicking the YVAD cleavage site in pro-IL-1 β , is central to this selectivity. While caspase-1 is the primary target, some cross-reactivity with other inflammatory caspases, such as caspase-4 and caspase-5, can occur, albeit at significantly higher concentrations. Its activity against apoptotic caspases (e.g., caspase-3, -7, -8, -9) is substantially lower.

The table below summarizes the inhibitory constants (K_i or IC₅₀) of YVAD-based inhibitors against a panel of human caspases, demonstrating its strong preference for caspase-1.

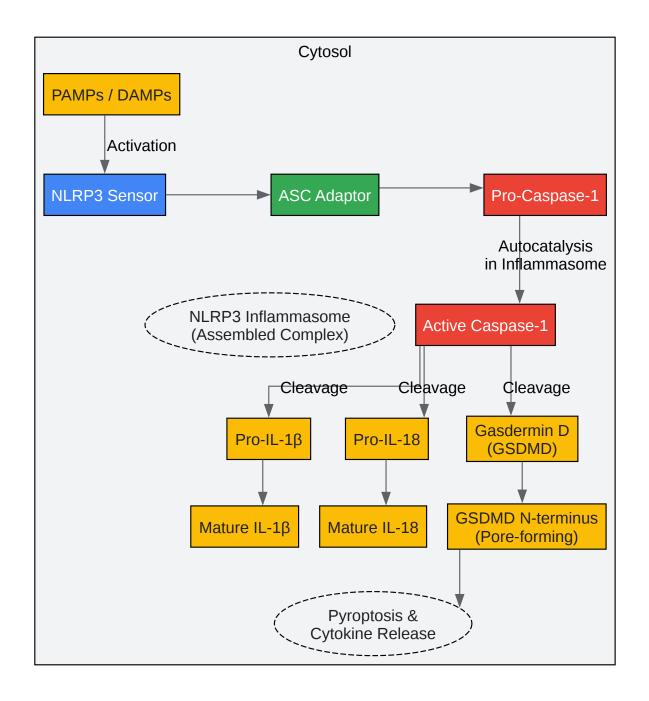
Caspase Target	Inhibitor	Inhibitory Constant	Reference
Caspase-1	Ac-YVAD-cmk	K _i = 0.8 nM	[1]
Caspase-3	Ac-YVAD-cmk	IC ₅₀ = ~50 μM	[2]
Caspase-4	Ac-YVAD-cmk	K _i = 362 nM	[1]
Caspase-5	Ac-YVAD-cmk	K _i = 163 nM	[1]

Note: Data for the closely related irreversible inhibitor Ac-YVAD-cmk (chloromethyl ketone) is often used to represent the specificity of the YVAD tetrapeptide sequence. K_i (inhibition constant) and IC_{50} (half-maximal inhibitory concentration) are measures of inhibitor potency.

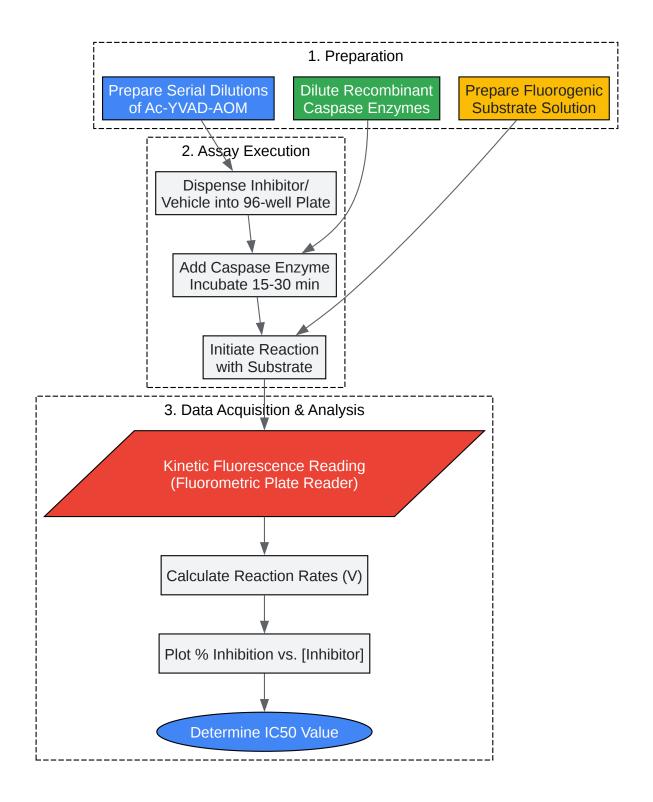
Signaling Pathway Context: The Inflammasome

Caspase-1 is a critical effector enzyme in the innate immune system. It is activated within large, multi-protein complexes known as inflammasomes.[3] Inflammasomes assemble in response to various pathogenic and sterile danger signals.[4][5] This assembly leads to the proximity-induced auto-activation of pro-caspase-1.[6] Active caspase-1 then proceeds to cleave its key substrates: pro-inflammatory cytokines pro-IL-1 β and pro-IL-1 β , and the pyroptosis-inducing protein Gasdermin D (GSDMD).[6][7] The specific inhibition of caspase-1 by **Ac-YVAD-AOM** allows researchers to dissect this pathway and its downstream consequences.









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